molecular formula C21H16O3 B14685514 3-(4-Methoxyphenyl)-2-phenyl-1-benzofuran-6-ol CAS No. 25433-74-3

3-(4-Methoxyphenyl)-2-phenyl-1-benzofuran-6-ol

Cat. No.: B14685514
CAS No.: 25433-74-3
M. Wt: 316.3 g/mol
InChI Key: XRVCCRVWWKVKKQ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-phenyl-1-benzofuran-6-ol is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a methoxyphenyl group at the third position, a phenyl group at the second position, and a hydroxyl group at the sixth position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2-phenyl-1-benzofuran-6-ol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Another method involves the Friedel-Crafts acylation followed by cyclization. In this approach, an acyl chloride reacts with a benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate undergoes cyclization to form the benzofuran ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of the above-mentioned synthetic routes to achieve higher yields and purity. Large-scale production would require careful control of reaction conditions, purification processes, and waste management to ensure cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2-phenyl-1-benzofuran-6-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

    Coupling Reactions: Formation of more complex aromatic compounds.

Scientific Research Applications

3-(4-Methoxyphenyl)-2-phenyl-1-benzofuran-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2-phenyl-1-benzofuran-6-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The methoxyphenyl and phenyl groups can interact with hydrophobic regions of proteins or cell membranes, affecting their activity. The compound may also modulate enzyme activity or receptor binding, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-2-phenyl-1-benzofuran: Lacks the hydroxyl group at the sixth position.

    2-Phenyl-1-benzofuran: Lacks both the methoxyphenyl and hydroxyl groups.

    3-(4-Methoxyphenyl)-1-benzofuran-6-ol: Lacks the phenyl group at the second position.

Uniqueness

3-(4-Methoxyphenyl)-2-phenyl-1-benzofuran-6-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxyphenyl group enhances its lipophilicity, while the hydroxyl group allows for hydrogen bonding, making it a versatile compound for various applications .

Properties

CAS No.

25433-74-3

Molecular Formula

C21H16O3

Molecular Weight

316.3 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-phenyl-1-benzofuran-6-ol

InChI

InChI=1S/C21H16O3/c1-23-17-10-7-14(8-11-17)20-18-12-9-16(22)13-19(18)24-21(20)15-5-3-2-4-6-15/h2-13,22H,1H3

InChI Key

XRVCCRVWWKVKKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC3=C2C=CC(=C3)O)C4=CC=CC=C4

Origin of Product

United States

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